p70S6K/S6K1 Biochemical Potency: Benchmarking Against Clinical-Stage Comparators
LY-2584702 demonstrates high potency against its primary target, p70S6K, with an IC50 of 4 nM, and against the S6K1 isoform with an IC50 of 2 nM . This potency profile is critical for achieving complete target engagement at pharmacologically relevant concentrations. While not a direct head-to-head study, cross-study comparison indicates this is a lower IC50 than other p70S6K/S6K1 inhibitors that reached clinical evaluation, such as LY2780301 and XL418, for which similar high-precision potency data is not as widely established in the public domain [1].
| Evidence Dimension | Biochemical Inhibition Potency (p70S6K) |
|---|---|
| Target Compound Data | p70S6K IC50 = 4 nM; S6K1 IC50 = 2 nM |
| Comparator Or Baseline | Other clinical-stage p70S6K inhibitors (e.g., LY2780301, XL418) |
| Quantified Difference | LY-2584702 IC50 is established as a benchmark low-nanomolar potency reference in the class. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This well-documented, low-nanomolar potency ensures reliable target inhibition in cellular and in vivo models, reducing the risk of incomplete knockdown and ambiguous phenotypic outcomes.
- [1] IDRB Lab. Therapeutic Target Database (TTD): Target T45597 (S6K). View Source
